Cas no 2228524-67-0 (1-(but-3-yn-2-yl)-2,3-difluorobenzene)

1-(but-3-yn-2-yl)-2,3-difluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(but-3-yn-2-yl)-2,3-difluorobenzene
- EN300-1795581
- SCHEMBL10079576
- 2228524-67-0
-
- Inchi: 1S/C10H8F2/c1-3-7(2)8-5-4-6-9(11)10(8)12/h1,4-7H,2H3
- InChI Key: WKFSEZOWRXSFRV-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1C(C#C)C)F
Computed Properties
- Exact Mass: 166.05940658g/mol
- Monoisotopic Mass: 166.05940658g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 3
1-(but-3-yn-2-yl)-2,3-difluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1795581-0.05g |
1-(but-3-yn-2-yl)-2,3-difluorobenzene |
2228524-67-0 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1795581-1.0g |
1-(but-3-yn-2-yl)-2,3-difluorobenzene |
2228524-67-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1795581-10.0g |
1-(but-3-yn-2-yl)-2,3-difluorobenzene |
2228524-67-0 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1795581-0.1g |
1-(but-3-yn-2-yl)-2,3-difluorobenzene |
2228524-67-0 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1795581-0.5g |
1-(but-3-yn-2-yl)-2,3-difluorobenzene |
2228524-67-0 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1795581-5.0g |
1-(but-3-yn-2-yl)-2,3-difluorobenzene |
2228524-67-0 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1795581-0.25g |
1-(but-3-yn-2-yl)-2,3-difluorobenzene |
2228524-67-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1795581-5g |
1-(but-3-yn-2-yl)-2,3-difluorobenzene |
2228524-67-0 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1795581-10g |
1-(but-3-yn-2-yl)-2,3-difluorobenzene |
2228524-67-0 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1795581-2.5g |
1-(but-3-yn-2-yl)-2,3-difluorobenzene |
2228524-67-0 | 2.5g |
$2295.0 | 2023-09-19 |
1-(but-3-yn-2-yl)-2,3-difluorobenzene Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
Additional information on 1-(but-3-yn-2-yl)-2,3-difluorobenzene
1-(But-3-yn-2-yl)-2,3-Difluorobenzene: A Comprehensive Overview
The compound 1-(but-3-yn-2-yl)-2,3-difluorobenzene, identified by the CAS number CAS No. 2228524-67-0, is a fascinating molecule with significant potential in various chemical applications. This compound is characterized by its unique structure, which combines a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a butynyl group at the 1 position. The presence of the butynyl group introduces interesting electronic and steric properties, making this compound a valuable subject in both academic and industrial research.
Recent studies have highlighted the importance of fluorinated aromatic compounds like 1-(but-3-yn-2-yl)-2,3-difluorobenzene in drug discovery and materials science. Fluorine substitution on aromatic rings is known to enhance stability, alter electronic properties, and improve bioavailability, making such compounds attractive for pharmaceutical applications. The butynyl group further adds complexity to the molecule, potentially enabling it to participate in various chemical reactions such as cycloadditions or conjugate additions.
In terms of synthesis, researchers have developed efficient methods to prepare 1-(but-3-yn-2-yl)-2,3-difluorobenzene. One common approach involves the Friedel-Crafts alkylation reaction, where a fluoro-substituted benzene derivative reacts with an appropriate alkylating agent under acidic conditions. This method has been optimized to achieve high yields and selectivity, ensuring the scalability of the synthesis process for industrial applications.
The electronic properties of 1-(but-3-yn-2-yl)-2,3-difluorobenzene have been extensively studied using computational chemistry techniques. These studies reveal that the fluorine atoms at the 2 and 3 positions significantly influence the molecule's electron distribution, creating regions of high electron density that can participate in π-interactions. Such characteristics make this compound a promising candidate for use in organic electronics and optoelectronic devices.
In addition to its chemical properties, 1-(but-3-yne -substituted benzene derivatives have shown potential in catalytic processes. For instance, recent research demonstrates that these compounds can act as ligands in transition metal-catalyzed reactions, enhancing catalytic efficiency and selectivity. This opens up new avenues for their application in asymmetric synthesis and sustainable chemical processes.
The environmental impact of CAS No. 2228524 -67 -0 has also been a topic of interest. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it can be safely integrated into eco-friendly chemical processes. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, 1-(but -3 -yn -substituted difluorobenzenes, represented by CAS No. 2285 -4 -67 -0 , are versatile molecules with a wide range of applications across different fields. Their unique structure and electronic properties make them valuable tools in drug discovery, materials science, and catalysis. As research continues to uncover new insights into their chemistry and applications, these compounds are poised to play an increasingly important role in both academic and industrial settings.
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